5-[2-(4-chlorophenyl)-2-oxoethyl]-2-methyl[1,2,4]triazino[2,3-a]benzimidazol-3(5H)-one
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Overview
Description
5-[2-(4-CHLOROPHENYL)-2-OXOETHYL]-2-METHYL[1,2,4]TRIAZINO[2,3-A][1,3]BENZIMIDAZOL-3(5H)-ONE is a complex organic compound that belongs to the class of triazino-benzimidazole derivatives.
Preparation Methods
The synthesis of 5-[2-(4-CHLOROPHENYL)-2-OXOETHYL]-2-METHYL[1,2,4]TRIAZINO[2,3-A][1,3]BENZIMIDAZOL-3(5H)-ONE typically involves multi-step organic reactionsThe reaction conditions usually require specific catalysts and solvents to ensure high yield and purity . Industrial production methods may involve optimization of these synthetic routes to scale up the production while maintaining the quality of the compound .
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can modify the functional groups, leading to different derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used. Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its biological activities, including antimicrobial and anticancer properties.
Medicine: Potential therapeutic agent due to its ability to interact with specific biological targets.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. It can modulate the activity of these targets, leading to various biological effects. The pathways involved may include inhibition of enzyme activity or alteration of signal transduction pathways .
Comparison with Similar Compounds
Compared to other similar compounds, 5-[2-(4-CHLOROPHENYL)-2-OXOETHYL]-2-METHYL[1,2,4]TRIAZINO[2,3-A][1,3]BENZIMIDAZOL-3(5H)-ONE stands out due to its unique structural features and potent biological activities. Similar compounds include other triazino-benzimidazole derivatives, which may have different substituents on the core structure, leading to variations in their properties and applications .
Properties
Molecular Formula |
C18H13ClN4O2 |
---|---|
Molecular Weight |
352.8 g/mol |
IUPAC Name |
5-[2-(4-chlorophenyl)-2-oxoethyl]-2-methyl-[1,2,4]triazino[2,3-a]benzimidazol-3-one |
InChI |
InChI=1S/C18H13ClN4O2/c1-11-17(25)20-18-22(10-16(24)12-6-8-13(19)9-7-12)14-4-2-3-5-15(14)23(18)21-11/h2-9H,10H2,1H3 |
InChI Key |
CCTKNJWHSCSFHX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN2C3=CC=CC=C3N(C2=NC1=O)CC(=O)C4=CC=C(C=C4)Cl |
Origin of Product |
United States |
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